molecular formula C13H16N2O3 B4231477 3-(4-ethoxy-3-methoxyphenyl)-5-ethyl-1,2,4-oxadiazole

3-(4-ethoxy-3-methoxyphenyl)-5-ethyl-1,2,4-oxadiazole

Cat. No.: B4231477
M. Wt: 248.28 g/mol
InChI Key: YATMQOGQXWCMRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethoxy-3-methoxyphenyl)-5-ethyl-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. This compound has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-5-ethyl-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound may act by modulating the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits significant biochemical and physiological effects. This compound has been reported to reduce inflammation and pain in animal models. It has also been shown to exhibit anticonvulsant activity in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-ethoxy-3-methoxyphenyl)-5-ethyl-1,2,4-oxadiazole in lab experiments is its potential to exhibit multiple pharmacological activities. This compound can be used as a starting material to synthesize other oxadiazole derivatives with different pharmacological activities. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of 3-(4-ethoxy-3-methoxyphenyl)-5-ethyl-1,2,4-oxadiazole. One of the potential future directions is to study the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds with specific pharmacological activities. Another future direction is to study the pharmacokinetics and toxicity of this compound in animal models to evaluate its safety and efficacy for clinical development. Additionally, the potential use of this compound as a starting material for the synthesis of other bioactive compounds should be explored.
Conclusion
In conclusion, this compound is a promising compound that has potential applications in scientific research. This compound has shown significant pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant activities. However, further research is required to fully understand its mechanism of action, pharmacokinetics, and toxicity. The future directions for the research and development of this compound include studying its structure-activity relationship, evaluating its safety and efficacy in animal models, and exploring its potential use as a starting material for the synthesis of other bioactive compounds.

Scientific Research Applications

3-(4-ethoxy-3-methoxyphenyl)-5-ethyl-1,2,4-oxadiazole has been studied for its potential applications in scientific research. This compound has shown promising results in the field of medicinal chemistry as a potential drug candidate. It has been reported to exhibit anticonvulsant, anti-inflammatory, and analgesic activities.

Properties

IUPAC Name

3-(4-ethoxy-3-methoxyphenyl)-5-ethyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-4-12-14-13(15-18-12)9-6-7-10(17-5-2)11(8-9)16-3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATMQOGQXWCMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CC(=C(C=C2)OCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.